
2,6-Bis(2-methylphenyl)-4-phenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(2-methylphenyl)-4-phenylpyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes two 2-methylphenyl groups and one phenyl group attached to a pyridine ring. The presence of these aromatic groups imparts significant chemical stability and unique electronic properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-methylphenyl)-4-phenylpyridine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its ability to form carbon-carbon bonds under mild conditions. The general procedure involves the reaction of 2,6-dibromopyridine with 2-methylphenylboronic acid and phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,6-Bis(2-methylphenyl)-4-phenylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the phenyl and methylphenyl groups, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2,6-Bis(2-methylphenyl)-4-phenylpyridine has several applications in scientific research:
作用機序
The mechanism of action of 2,6-Bis(2-methylphenyl)-4-phenylpyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique electronic and catalytic properties, making them useful in various chemical reactions and industrial processes . Additionally, the compound’s aromatic structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity .
類似化合物との比較
Similar Compounds
- 2,6-Bis(4-methylphenyl)pyridine
- 2,6-Bis(2-nitrophenyl)pyridine
- 2,6-Bis(4-chlorophenyl)pyridine
Uniqueness
2,6-Bis(2-methylphenyl)-4-phenylpyridine is unique due to the presence of both 2-methylphenyl and phenyl groups, which impart distinct electronic properties and steric effects. These features can influence the compound’s reactivity and interactions with other molecules, making it particularly valuable in the design of new materials and catalysts .
特性
CAS番号 |
816446-55-6 |
|---|---|
分子式 |
C25H21N |
分子量 |
335.4 g/mol |
IUPAC名 |
2,6-bis(2-methylphenyl)-4-phenylpyridine |
InChI |
InChI=1S/C25H21N/c1-18-10-6-8-14-22(18)24-16-21(20-12-4-3-5-13-20)17-25(26-24)23-15-9-7-11-19(23)2/h3-17H,1-2H3 |
InChIキー |
LPIZMAZIKHRQFY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=CC(=CC(=N2)C3=CC=CC=C3C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate](/img/structure/B12523447.png)
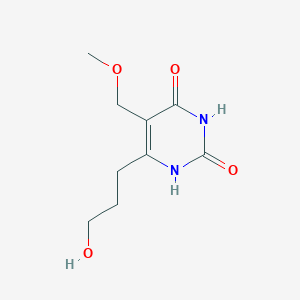
methanone](/img/structure/B12523468.png)
![10-(4-Methoxyphenyl)benzo[h]quinoline](/img/structure/B12523483.png)
![Benzonitrile, 4-[(3-hydroxypropyl)amino]-2-(trifluoromethyl)-](/img/structure/B12523487.png)
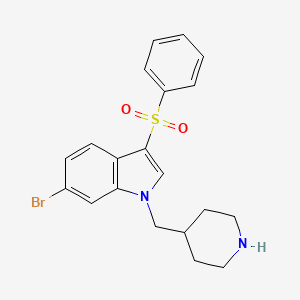
![4,4-Difluorooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12523496.png)
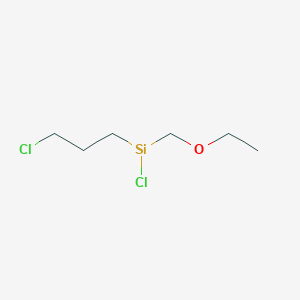
![1-[(Anthracen-9-yl)methyl]-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12523509.png)
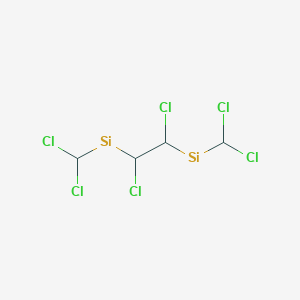
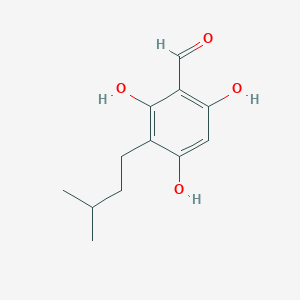
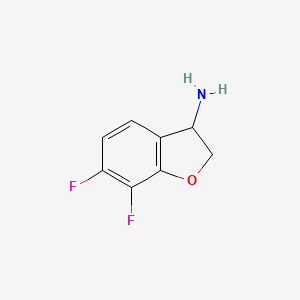
![1-[(Thiophen-3-yl)methyl]-1H-benzimidazole](/img/structure/B12523543.png)
![{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane](/img/structure/B12523549.png)
